molecular formula C11H23N3O B13342106 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide

Cat. No.: B13342106
M. Wt: 213.32 g/mol
InChI Key: HDAPWBHYJNXVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide is a chemical compound with a complex structure that includes a piperidine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide typically involves the reaction of piperidine derivatives with acetamide precursorsThe reaction conditions often require the use of solvents such as methanol or ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • 2-Methyl-1-(piperidin-4-yl)propan-2-ol

Uniqueness

2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide is unique due to its specific structural features, such as the combination of a piperidine ring and an acetamide group.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-[methyl(piperidin-4-yl)amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14(3)10-4-6-12-7-5-10/h9-10,12H,4-8H2,1-3H3,(H,13,15)

InChI Key

HDAPWBHYJNXVLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(C)C1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.